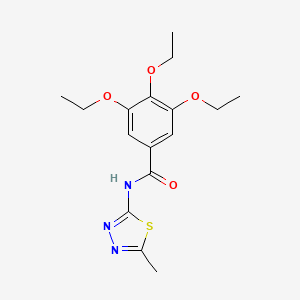

![molecular formula C23H21N3O3S B2495773 (Z)-N-(3-烯丙基-5,7-二甲基苯并[d]噻唑-2(3H)-基亚甲基)-3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺 CAS No. 1322260-61-6](/img/structure/B2495773.png)

(Z)-N-(3-烯丙基-5,7-二甲基苯并[d]噻唑-2(3H)-基亚甲基)-3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

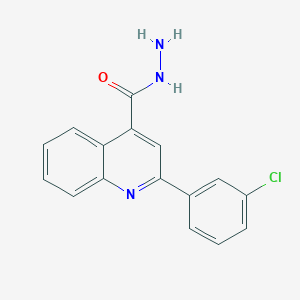

This compound belongs to a class of organic compounds that are characterized by the presence of a benzothiazole core, which is often associated with various biological activities. The specific structure incorporates functionalities that suggest potential for interaction with biological systems, although the focus here is on the chemical synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep organic reactions, starting with the preparation of the core benzothiazole ring followed by functionalization at specific positions. Techniques such as asymmetric synthesis are common for introducing chirality, a critical factor in the activity of many organic compounds (Katritzky et al., 1999).

Molecular Structure Analysis

X-ray crystallography is a pivotal method for determining the molecular structure, confirming the geometry around the molecule, and elucidating intermolecular interactions, which are crucial for understanding the reactivity and properties of the compound. Studies on similar compounds have highlighted the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, in stabilizing the crystal structure (Sharma et al., 2016).

Chemical Reactions and Properties

The functional groups present in this compound, such as the benzamide and the thiazole, are reactive sites that can undergo various chemical reactions, including nucleophilic substitution and addition reactions. The presence of these functional groups also suggests that the compound could act as a ligand in coordination chemistry, forming complexes with metal ions, which could further modify its properties (Adhami et al., 2014).

科学研究应用

制药研究中的合成和活性

非甾体抗炎药物合成:Lynch等人(2006年)的研究讨论了从2-氨基噻唑和2-氨基-2-噻唑烷衍生的化合物的合成,展示了具有抗炎活性。这些化合物,包括N-(噻唑-2-基)-3-(N,N-二甲基氨基)苯甲酰胺,与所讨论的化学物质有结构相关,并展示了其在制药中的潜在用途 (Lynch et al., 2006)。

抗真菌活性:Saeed等人(2008年)的研究合成了N-(4-苯基-3-芳酰基噻唑-2(3H)-基)苯甲酰胺,显示出低至中等的抗真菌活性。这表明类似化合物在治疗真菌感染中的潜在制药应用 (Saeed et al., 2008)。

VEGF受体-2抑制:Borzilleri等人(2006年)确定了替代氨基噻唑基类似物,包括与所讨论的化合物有结构相关的化合物,作为血管内皮生长因子受体-2(VEGFR-2)的有效抑制剂。这表明在癌症治疗中的潜在治疗应用 (Borzilleri et al., 2006)。

化学合成和分子研究中的应用

新型苯甲酰胺的合成:Saeed和Rafique(2013年)的研究涉及合成N-(3-(2-苯并噻唑-2-基)-4-甲基噻唑-2(3H)-基)取代苯甲酰胺,展示了该化合物在新苯甲酰胺衍生物开发中的相关性 (Saeed & Rafique, 2013)。

微波促进合成:Saeed(2009年)的另一项研究突出了微波辐射在N-(4-甲基-3-甲苯基噻唑-2(3H)-基)取代苯甲酰胺高效合成中的应用,展示了化学合成中的先进方法 (Saeed, 2009)。

抗HIV活性:Saeed等人(2011年)制备了N-(3-(取代烷基或卤代苯基)-4-甲基噻唑-2(3H)-基)取代烷基或卤代苯甲酰胺,并评估了它们的抗HIV活性。这突显了类似化合物在抗病毒研究中的潜在用途 (Saeed et al., 2011)。

属性

IUPAC Name |

N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-4-10-25-18-12-14(2)11-15(3)21(18)30-23(25)24-22(29)16-6-5-7-17(13-16)26-19(27)8-9-20(26)28/h4-7,11-13H,1,8-10H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNGNSNGMKZOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)

![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2495707.png)

![6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495710.png)